Methyl 3-(3-phenylpropoxy)benzenecarboximidothioate
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Overview
Description
Methyl 3-(3-phenylpropoxy)benzenecarboximidothioate is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzenecarboximidothioate group attached to a phenylpropoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-phenylpropoxy)benzenecarboximidothioate typically involves the reaction of 3-phenylpropoxybenzene with methyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques, such as recrystallization and high-performance liquid chromatography, are employed to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-phenylpropoxy)benzenecarboximidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenecarboximidothioate group is replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, solvent (e.g., dichloromethane).
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionslow temperature, solvent (e.g., tetrahydrofuran).
Substitution: Amines, alcohols; reaction conditionselevated temperature, solvent (e.g., ethanol).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3-phenylpropoxy)benzenecarboximidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(3-phenylpropoxy)benzenecarboximidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects.
Comparison with Similar Compounds
Methyl 3-(3-phenylpropoxy)benzenecarboximidothioate can be compared with other similar compounds, such as:
Methyl 3-(3-phenoxypropoxy)benzenecarboximidothioate: Similar structure but with a phenoxy group instead of a phenyl group.
Methyl 3-(3-chloropropoxy)benzenecarboximidothioate: Similar structure but with a chloro group instead of a phenyl group.
Methyl 3-(3-methylpropoxy)benzenecarboximidothioate: Similar structure but with a methyl group instead of a phenyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications in scientific research and industry.
Properties
CAS No. |
24723-43-1 |
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Molecular Formula |
C17H19NOS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
methyl 3-(3-phenylpropoxy)benzenecarboximidothioate |
InChI |
InChI=1S/C17H19NOS/c1-20-17(18)15-10-5-11-16(13-15)19-12-6-9-14-7-3-2-4-8-14/h2-5,7-8,10-11,13,18H,6,9,12H2,1H3 |
InChI Key |
JVYBMLMAUVAHMT-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=N)C1=CC(=CC=C1)OCCCC2=CC=CC=C2 |
Origin of Product |
United States |
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